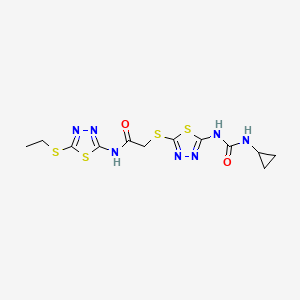

2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Preparation of this compound typically involves multi-step organic synthesis. Starting with readily available precursors, each functional group is strategically introduced. For example, the thiadiazole ring may be synthesized via cyclization reactions involving hydrazine derivatives and carbon disulfide, followed by sequential functional group modifications to introduce the cyclopropylureido and ethylthio substituents.

Industrial Production Methods

Scaling up this synthesis for industrial production involves optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity. Techniques such as solvent extraction, recrystallization, and chromatography play vital roles in this process.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions to modify its sulfur-containing groups.

Reduction: : Reduction reactions can target the urea and thiadiazole moieties.

Substitution: : Various nucleophilic or electrophilic substitutions can occur at the thiadiazole ring.

Common Reagents and Conditions

Oxidation: : Peroxides and strong oxidizing agents.

Reduction: : Metal hydrides like sodium borohydride.

Substitution: : Halogenating agents for electrophilic substitution.

Major Products

Oxidation and reduction reactions can lead to modified thiadiazole derivatives, while substitution reactions typically yield functionalized analogs with altered physical and chemical properties.

Applications De Recherche Scientifique

This compound's unique structure allows it to interact with various biological targets, making it valuable in:

Chemistry: : As a precursor for synthesizing other complex molecules.

Biology: : Inhibitor or activator of specific enzymes or receptors.

Medicine: : Potential therapeutic agent for treating diseases.

Industry: : Used in material science for developing new materials with specific properties.

Mécanisme D'action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its thiadiazole and urea groups allow it to form strong hydrogen bonds and other interactions, modulating the activity of these biological macromolecules. This modulation can result in either inhibition or activation of specific biological pathways.

Comparaison Avec Des Composés Similaires

2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide stands out due to its dual thiadiazole rings, which provide a unique framework for chemical reactivity. Similar compounds include:

2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide.

2-((5-(3-methylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide.

Each of these analogs has slight variations in functional groups, leading to differences in their chemical behavior and biological activity.

Activité Biologique

The compound 2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a novel derivative of thiadiazole that has garnered attention for its potential biological activities, particularly in the context of anticancer properties. This article reviews the biological activity of this compound based on various studies, highlighting its synthesis, mechanisms of action, and efficacy against different cancer cell lines.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of thiadiazole derivatives with acetamide and various thiol groups. The structural integrity is confirmed through techniques such as NMR and HRMS , which verify the presence of key functional groups including thioether and amide linkages. The unique combination of cyclopropylureido and ethylthio groups enhances its biological profile.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of thiadiazole derivatives similar to the compound . The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Induces apoptosis via upregulation of Bax protein |

| HepG2 (Liver Cancer) | 6.8 | Inhibits VEGFR-2 phosphorylation |

| A431 (Skin Cancer) | 4.9 | Induces necrosis and apoptosis |

| SHSY-5Y (Neuroblastoma) | 3.5 | Higher selectivity compared to normal cells |

These results indicate that the compound exhibits significant cytotoxicity against a range of cancer cell lines, often outperforming standard chemotherapeutic agents like doxorubicin .

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Studies have shown that it can:

- Upregulate pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2, leading to increased cell death in cancerous cells .

- Inhibit key signaling pathways , notably those involving vascular endothelial growth factor (VEGF), which is crucial for tumor angiogenesis .

- Exhibit selective toxicity , demonstrating a higher cytotoxic effect on cancer cells compared to normal cells, which is critical for reducing side effects during treatment.

Case Studies

- Study on SHSY-5Y Neuroblastoma Cells : This study highlighted the compound's effectiveness against neuroblastoma cells with an IC50 value significantly lower than that for normal fibroblast cells, indicating a promising therapeutic window for treating neuroblastoma .

- Evaluation Against HepG2 Cells : The compound was tested alongside traditional chemotherapeutics and showed superior efficacy in reducing cell viability through specific targeting mechanisms that disrupt cellular signaling pathways involved in survival .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications in the thiadiazole ring significantly influence biological activity. For instance:

Propriétés

IUPAC Name |

2-[[5-(cyclopropylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N7O2S4/c1-2-22-11-18-16-9(24-11)14-7(20)5-23-12-19-17-10(25-12)15-8(21)13-6-3-4-6/h6H,2-5H2,1H3,(H,14,16,20)(H2,13,15,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJMEVZOOFQPFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N7O2S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.